
3-(3-Methylbenzyl)piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methylbenzyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 3-methylbenzyl group and a hydroxyl group at the third position. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbenzyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with piperidin-3-ol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or nickel can facilitate the hydrogenation and cyclization steps, leading to the formation of the desired piperidine derivative. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale production .
化学反应分析
Types of Reactions
3-(3-Methylbenzyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated piperidine derivative.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(3-Methylbenzyl)piperidin-3-one.
Reduction: Formation of 3-(3-Methylbenzyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.
科学研究应用
3-(3-Methylbenzyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用机制
The mechanism of action of 3-(3-Methylbenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzyl group may enhance the compound’s binding affinity and selectivity towards certain targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
3-(3-Methylphenyl)piperidine: Lacks the hydroxyl group, which may affect its biological activity and solubility.
3-Benzylpiperidin-3-ol: Similar structure but without the methyl group on the benzyl ring, leading to different pharmacological properties.
3-(4-Methylbenzyl)piperidin-3-ol: The methyl group is positioned differently, potentially altering its interaction with molecular targets.
Uniqueness
3-(3-Methylbenzyl)piperidin-3-ol is unique due to the specific positioning of the methyl group on the benzyl ring and the presence of the hydroxyl group on the piperidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
3-[(3-methylphenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-11-4-2-5-12(8-11)9-13(15)6-3-7-14-10-13/h2,4-5,8,14-15H,3,6-7,9-10H2,1H3 |
InChI 键 |
IRZDYOSPDMWJDE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CC2(CCCNC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


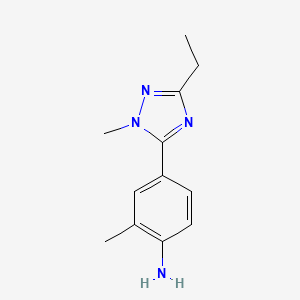

![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)
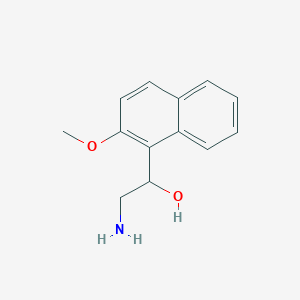
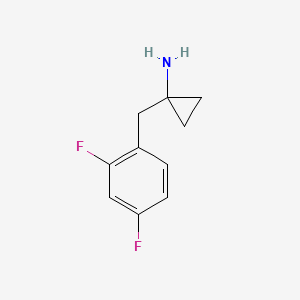
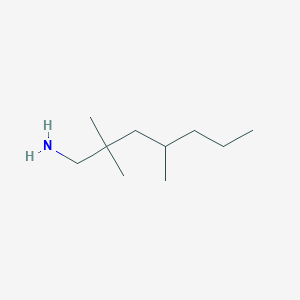
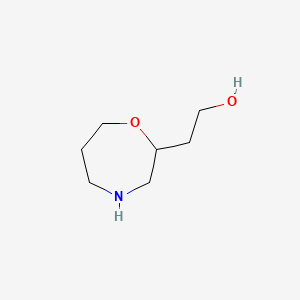

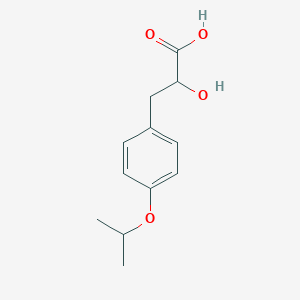
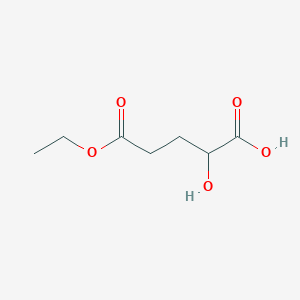
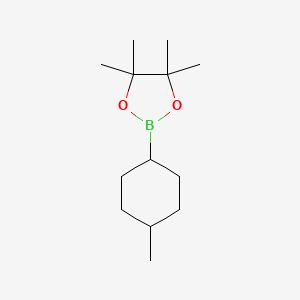

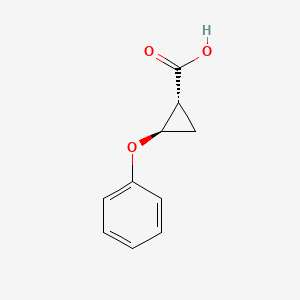
![3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride](/img/structure/B15324744.png)
